molecular formula C6H8O6S B1581807 Carboxymethylmercaptosuccinic acid CAS No. 99-68-3

Carboxymethylmercaptosuccinic acid

Cat. No.: B1581807
CAS No.: 99-68-3
M. Wt: 208.19 g/mol
InChI Key: JPHVSDWIWBDHOC-UHFFFAOYSA-N
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Description

Carboxymethylmercaptosuccinic acid is an organosulfur compound with the molecular formula C6H8O6S. It is known for its chelating properties, which make it useful in various applications, including metal ion sequestration and as a reagent in chemical synthesis. The compound appears as a white crystalline powder and is soluble in water and alcohols but insoluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxymethylmercaptosuccinic acid can be synthesized through the reaction of butanedioic acid with sodium bisulfite, followed by a reaction with chloroacetic acid. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The final product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Carboxymethylmercaptosuccinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiols.

    Substitution: Esters and amides.

Scientific Research Applications

Carboxymethylmercaptosuccinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carboxymethylmercaptosuccinic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxyl and thiol groups, effectively sequestering the ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as heavy metal detoxification and as a stabilizing agent in industrial formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carboxymethylmercaptosuccinic acid is unique due to its combination of carboxyl and thiol groups, which provide it with strong chelating abilities and versatility in various chemical reactions. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in both scientific research and industrial applications .

Properties

IUPAC Name

2-(carboxymethylsulfanyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6S/c7-4(8)1-3(6(11)12)13-2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHVSDWIWBDHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)SCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883289
Record name Butanedioic acid, 2-[(carboxymethyl)thio]-
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Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-68-3
Record name 2-[(Carboxymethyl)thio]butanedioic acid
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Record name Butanedioic acid, 2-((carboxymethyl)thio)-
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Record name Carboxymethylmercaptosuccinic acid
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Record name Butanedioic acid, 2-[(carboxymethyl)thio]-
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Record name Butanedioic acid, 2-[(carboxymethyl)thio]-
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Record name (carboxymethylthio)succinic acid
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Synthesis routes and methods

Procedure details

A solution of 180 g (10 mol) of water and 98 g (1.0 mol) of maleic anhydride was heated to 40° C. To this solution was added 92 g (1.0 mol) of thioglycolic acid and the reaction mixture was heated to 90° C. with stirring. After three (3) hours at 90° C., the water was evaporated off under reduced pressure. The resulting molten product was cast and ground prior to use.
Name
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the addition of isopropyl citrate impact the antioxidant effectiveness of Carboxymethylmercaptosuccinic acid?

A2: The research indicates that isopropyl citrate did not significantly enhance the antioxidant properties of this compound. [] While the study observed a slight enhancement for nordihydroguaiaretic acid with isopropyl citrate, this effect was not observed for this compound. Further investigation is needed to understand the potential synergistic effects of this compound with other compounds in different contexts.

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